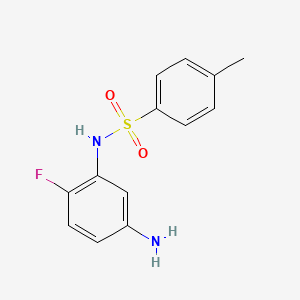

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for different chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may also be employed to improve the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) on the 2-fluorophenyl ring strongly activates the aromatic system toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to itself. The fluorine atom’s electron-withdrawing effect slightly deactivates the ring but does not override the amino group’s activation. The methyl group on the benzene ring further enhances electron density at the para and ortho positions.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 of the phenyl ring can undergo substitution under harsh conditions. The electron-withdrawing sulfonamide group and electron-donating amino group create a polarized system that facilitates NAS.

Functionalization of the Amino Group

The primary amino group participates in condensation, acylation, and diazotization reactions, enabling derivatization for pharmaceutical or material applications.

Sulfonamide Hydrolysis

The sulfonamide bond is stable under mild conditions but hydrolyzes in strong acidic or basic media to yield sulfonic acids and aryl amines.

Reductive Alkylation

The amino group can react with aldehydes/ketones under reductive conditions to form secondary amines.

| Substrate | Conditions | Product | Notes |

|---|---|---|---|

| Formaldehyde | H₂, Pd/C | N-Methyl derivative | Used to modulate solubility in drug design |

Key Structural Insights from Analogous Compounds

Aplicaciones Científicas De Investigación

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-amino-2-fluorophenyl)benzamide

- N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide

- N-(5-amino-2-fluorophenyl)-2-(hexyloxy)benzamide

Uniqueness

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the amino, fluorine, and sulfonamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Actividad Biológica

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide, also known by its chemical identifier, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H12F N3O2S

- Molecular Weight : 281.31 g/mol

The presence of both amino and sulfonamide groups contributes to its reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

In Vitro Studies

A study conducted on various human cancer cell lines demonstrated significant cytotoxicity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 8.5 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 7.2 | Cell cycle arrest in G1 phase |

| AGS (Gastric) | 6.0 | Mitochondrial membrane depolarization |

The compound exhibited a dose-dependent increase in late apoptotic cells, indicating its potential to trigger programmed cell death effectively .

Case Study

In a comparative study with established chemotherapeutics, this compound showed enhanced efficacy against gastric adenocarcinoma cells when combined with 5-fluorouracil, suggesting a synergistic effect that warrants further investigation .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Klebsiella pneumoniae | 40 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage models revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 85 | 75 |

| 20 | 90 | 80 |

This suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis through the activation of caspases, particularly caspase-8 and -9.

- Cell Cycle Arrest : Causes G1 phase arrest in cancer cells, inhibiting proliferation.

- Cytokine Modulation : Reduces inflammatory cytokine production in immune cells.

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(15)4-7-12(13)14/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUCDVJOJWKISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.